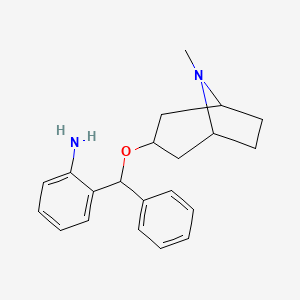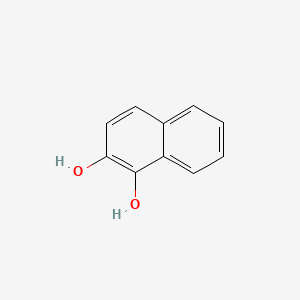![molecular formula C19H29ClN2O4 B1222162 trans-N,N-Diethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-(1,4)oxazino[3,4-a]isoquinoline-3-carboxamide hcl CAS No. 67069-38-9](/img/structure/B1222162.png)
trans-N,N-Diethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-(1,4)oxazino[3,4-a]isoquinoline-3-carboxamide hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-N,N-Diethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-(1,4)oxazino[3,4-a]isoquinoline-3-carboxamide hcl is a complex organic compound with potential neuroleptic properties. This compound is part of a series of hexahydro[1,4]oxazino[3,4-a]isoquinolines, which have been studied for their pharmacological effects, particularly in the context of neuroleptic activity .
Vorbereitungsmethoden
The synthesis of trans-N,N-Diethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-(1,4)oxazino[3,4-a]isoquinoline-3-carboxamide hcl involves several steps. The synthetic route typically includes the formation of the oxazinoisoquinoline core, followed by the introduction of the diethyl and dimethoxy groups. The final step involves the formation of the monohydrochloride salt. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
trans-N,N-Diethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-(1,4)oxazino[3,4-a]isoquinoline-3-carboxamide hcl has been studied extensively for its potential neuroleptic properties. It has shown activity in various animal models, including the Sidman avoidance test in gerbils. The compound has also been evaluated for its potential as a ligand for the vesicular monoamine transporter, making it a candidate for drug development in the treatment of neurological disorders .
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets in the brain. It is believed to exert its neuroleptic effects by modulating the activity of neurotransmitters, particularly dopamine. The compound’s structure allows it to bind to the vesicular monoamine transporter, thereby influencing the release and reuptake of neurotransmitters .
Vergleich Mit ähnlichen Verbindungen
Similar compounds in this series include other hexahydro[1,4]oxazino[3,4-a]isoquinolines with varying substituents. These compounds have been studied for their neuroleptic properties, but the trans- configuration of trans-N,N-Diethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-(1,4)oxazino[3,4-a]isoquinoline-3-carboxamide hcl has shown unique activity in certain tests. Other similar compounds include cis-configured analogues, which have been found to be less active as neuroleptics .
Eigenschaften
CAS-Nummer |
67069-38-9 |
|---|---|
Molekularformel |
C19H29ClN2O4 |
Molekulargewicht |
384.9 g/mol |
IUPAC-Name |
(3S,11bR)-N,N-diethyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-[1,4]oxazino[3,4-a]isoquinoline-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C19H28N2O4.ClH/c1-5-20(6-2)19(22)18-11-21-8-7-13-9-16(23-3)17(24-4)10-14(13)15(21)12-25-18;/h9-10,15,18H,5-8,11-12H2,1-4H3;1H/t15-,18-;/m0./s1 |
InChI-Schlüssel |
VIGXKNOJZWAKGH-NKGQWRHHSA-N |
SMILES |
CCN(CC)C(=O)C1CN2CCC3=CC(=C(C=C3C2CO1)OC)OC.Cl |
Isomerische SMILES |
CCN(CC)C(=O)[C@@H]1CN2CCC3=CC(=C(C=C3[C@@H]2CO1)OC)OC.Cl |
Kanonische SMILES |
CCN(CC)C(=O)C1CN2CCC3=CC(=C(C=C3C2CO1)OC)OC.Cl |
Synonyme |
GPA 2640 GPA 2640 monohydrochloride GPA 2640, (cis)-isomer GPA 2640, (trans)-isomer GPA 2640, trans-(+)-isomer GPA 2640, trans-(-)-isomer GPA-2640 N,N-diethyl-3-carboxamido-9,10-dimethoxy-1,3,4,5,7,11b-hexahydro(1,4)oxazino(3,4-a)isoquinoline hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



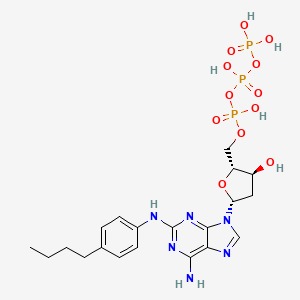
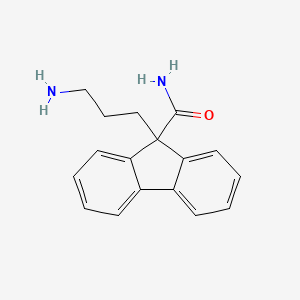

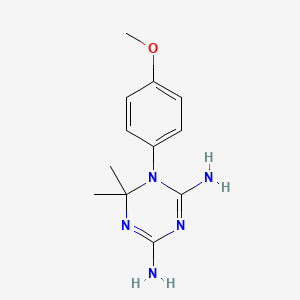
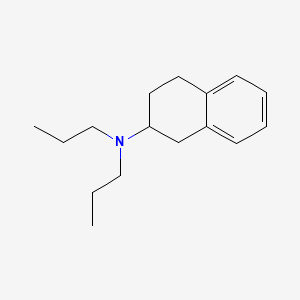
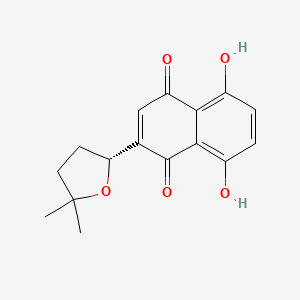

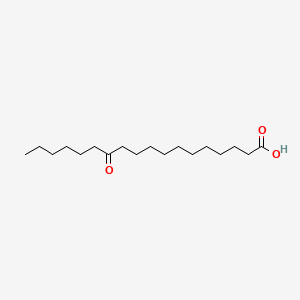
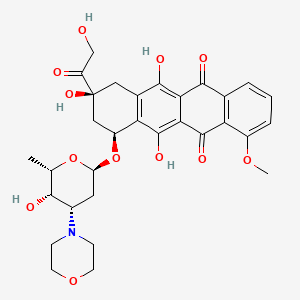
![8-[2-(4-Methoxyphenyl)-5-phenyl-7-pyrazolo[1,5-a]pyrimidinyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1222094.png)
